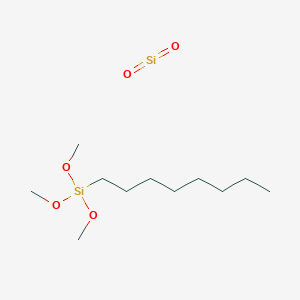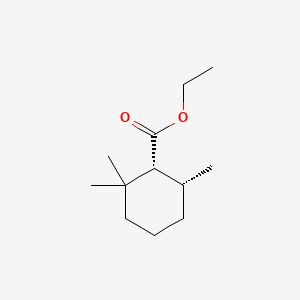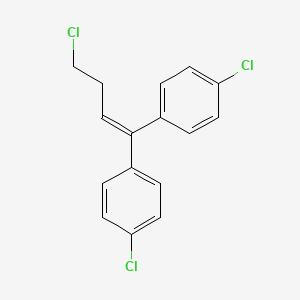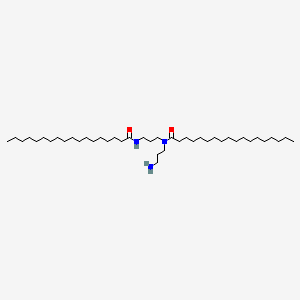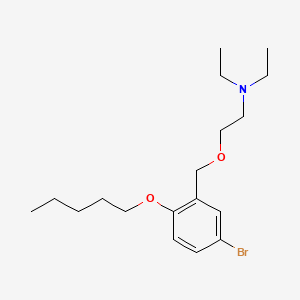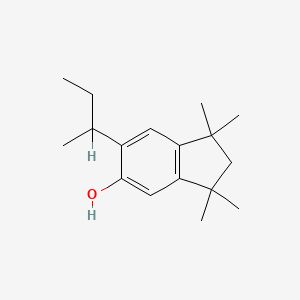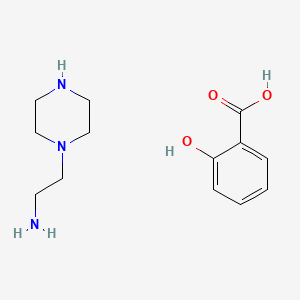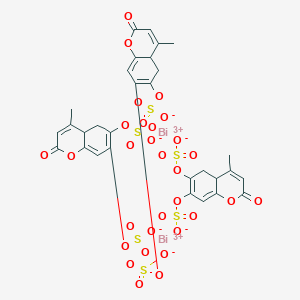
dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate is a complex organobismuth compound It features a bismuth core coordinated with a chromenyl sulfate ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate typically involves the reaction of bismuth salts with chromenyl sulfate derivatives. One common method includes the O-sulfonylation reaction of 7-hydroxy-2H-chromen-2-ones with sulfonyl chlorides in the presence of a base such as triethylamine in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, altering its oxidation state and potentially leading to the formation of different bismuth oxides.
Reduction: Reduction reactions can convert the bismuth center to a lower oxidation state, affecting the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth oxides, while substitution reactions can produce a variety of organobismuth compounds with different ligands.
Aplicaciones Científicas De Investigación
Dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and potential therapeutic applications.
Industry: Its stability and reactivity make it suitable for various industrial applications, including catalysis and materials science.
Mecanismo De Acción
The mechanism by which dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate exerts its effects involves its interaction with molecular targets such as enzymes and cellular receptors. The bismuth center can coordinate with various biological molecules, disrupting their normal function and leading to therapeutic effects. The chromenyl sulfate ligand also plays a role in modulating the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Bismuth (4-methyl-2-oxo-2H-1-benzopyran-6,7-diyl)disulfate: This compound shares a similar chromenyl structure but differs in its coordination environment and reactivity.
Triorganylbismuth Compounds: These compounds feature three organic ligands coordinated to the bismuth center and are used in various synthetic applications.
Uniqueness
Dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate is unique due to its specific combination of a bismuth core with a chromenyl sulfate ligand. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
10042-50-9 |
|---|---|
Fórmula molecular |
C30H24Bi2O30S6 |
Peso molecular |
1474.9 g/mol |
Nombre IUPAC |
dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate |
InChI |
InChI=1S/3C10H10O10S2.2Bi/c3*1-5-2-10(11)18-7-4-9(20-22(15,16)17)8(3-6(5)7)19-21(12,13)14;;/h3*2,4,6H,3H2,1H3,(H,12,13,14)(H,15,16,17);;/q;;;2*+3/p-6 |
Clave InChI |
XOOIDECCVQXLRL-UHFFFAOYSA-H |
SMILES canónico |
CC1=CC(=O)OC2=CC(=C(CC12)OS(=O)(=O)[O-])OS(=O)(=O)[O-].CC1=CC(=O)OC2=CC(=C(CC12)OS(=O)(=O)[O-])OS(=O)(=O)[O-].CC1=CC(=O)OC2=CC(=C(CC12)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Bi+3].[Bi+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


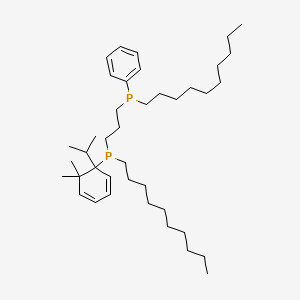
![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
